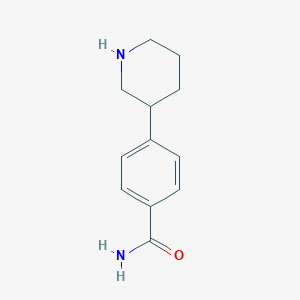

4-(Piperidin-3-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

4-piperidin-3-ylbenzamide |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-5-3-9(4-6-10)11-2-1-7-14-8-11/h3-6,11,14H,1-2,7-8H2,(H2,13,15) |

InChI Key |

GIOVQVWPAAHLPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Piperidinyl Benzamide Constructs

General Synthetic Strategies for Benzamide (B126) Formation

The creation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. researchgate.net These methods typically involve the reaction of a carboxylic acid or its derivative with an amine. researchgate.netfishersci.co.uk

Direct condensation of a carboxylic acid and an amine to form an amide is often challenging and requires activation of the carboxylic acid. researchgate.netnih.gov This is achieved using a variety of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. fishersci.co.uknih.gov

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govgrowingscience.com These additives can increase reaction rates and suppress side reactions. nih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU, which are known for their high efficiency, especially in difficult couplings such as those involving electron-deficient amines. fishersci.co.uknih.govgrowingscience.com The choice of reagent, base (like triethylamine (B128534) or DIPEA), and solvent is crucial for optimizing the reaction yield and purity. nih.govgrowingscience.com More recent developments include copper-catalyzed Chan-Lam coupling, which provides an alternative method for forming C-N bonds. acs.org

| Reagent Class | Examples | Common Additives/Bases | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC | HOBt, DMAP | Widely used, cost-effective; DCC can form insoluble urea (B33335) byproducts. nih.govnumberanalytics.com |

| Uronium/Aminium | HATU, HBTU | DIPEA, Triethylamine | Highly efficient, fast reaction times, suitable for sterically hindered substrates. fishersci.co.uknih.gov |

| Phosphonium | PyBOP, BOPCl | Triethylamine, DIPEA | Effective for peptide synthesis and complex amide formations. fishersci.co.uknih.gov |

A traditional and highly effective method for benzamide synthesis involves the use of more reactive carboxylic acid derivatives. numberanalytics.com Acyl chlorides and anhydrides are common intermediates that readily react with amines to form amides. fishersci.co.uknumberanalytics.com

Typically, a benzoic acid is converted to a benzoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.uk The resulting benzoyl chloride is a potent electrophile that reacts smoothly with a primary or secondary amine, such as a piperidine (B6355638) derivative, to yield the corresponding benzamide. fishersci.co.ukevitachem.com This reaction, often a variant of the Schotten-Baumann reaction, is usually carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. fishersci.co.uk Similarly, carboxylic anhydrides can be used, which produce a carboxylic acid as a byproduct. fishersci.co.uk These methods are robust and widely applicable, forming the basis for many industrial and laboratory-scale syntheses. researchgate.net

Approaches to Piperidine Ring Construction and Functionalization

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. mdpi.comresearchgate.net Its synthesis and subsequent modification are critical for creating diverse chemical structures. Strategies generally involve either building the ring from acyclic precursors or functionalizing a pre-existing piperidine or pyridine ring. researchgate.net

The construction of the piperidine ring from non-cyclic starting materials is achieved through various intramolecular cyclization reactions. mdpi.commdpi.com These reactions typically involve forming a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. mdpi.com

Key strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a classic method for forming the piperidine ring.

Radical Cyclization: Aryl radical species, which can be generated via photoredox catalysis, can undergo regioselective cyclization onto an alkene or other radical acceptor to form complex spiropiperidines and related structures. mdpi.comnih.gov

Metal-Catalyzed Cyclizations: Palladium, gold, and rhodium catalysts are frequently used to mediate the cyclization of substrates containing alkenes, alkynes, or allenes. mdpi.com For instance, palladium-catalyzed hydrogenation of substituted pyridines is a common route to functionalized piperidines. mdpi.com

Cycloaddition Reactions: [4+2] cycloadditions, such as the aza-Diels-Alder reaction, can construct the piperidine skeleton in a highly stereocontrolled manner by reacting imines with dienes. acs.org

Biosynthesis-Inspired Reactions: Multi-component reactions, such as the vinylogous Mannich reaction, can assemble polyfunctional piperidines from simple starting materials in a single step, mimicking biosynthetic pathways. rsc.org

Once the piperidine ring is formed, it can be further modified at various positions to introduce desired functional groups. researchgate.netrsc.org

N-Functionalization: The piperidine nitrogen is a nucleophilic site that readily undergoes reactions like acylation, alkylation, and arylation. Protecting groups such as tert-butyloxycarbonyl (Boc) are often employed to modulate the nitrogen's reactivity during synthesis and are removed in a later step. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring is a powerful modern strategy. nih.govresearchgate.net Site selectivity can be a challenge, as the C2, C3, and C4 positions have different electronic and steric environments. nih.gov The C2 position is electronically activated by the adjacent nitrogen, while the C4 position is often the most sterically accessible. nih.gov Catalyst-controlled C-H insertion reactions, often using rhodium catalysts, can direct functionalization to a specific site, including the less reactive C3 and C4 positions. nih.gov

Functionalization via Pyridine Hydrogenation: A common two-step approach involves the synthesis of a substituted pyridine followed by its reduction to the corresponding piperidine. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a frequently used method. researchgate.net

Multi-Step Synthetic Pathways for Substituted Piperidinyl Benzamides

A representative synthetic route might involve:

Piperidine Synthesis: Starting with a suitable precursor, a protected 3-substituted piperidine is synthesized. For instance, a protected form of 3-aminopiperidine or a related intermediate could be prepared via cyclization or from a commercially available starting material. evitachem.comrsc.org

Amide Coupling: The pre-formed, protected piperidine derivative is then coupled with a benzoic acid derivative. For example, the amino group of a protected 3-aminopiperidine could be coupled with 4-formylbenzoic acid using standard amidation reagents like HATU or EDC. nih.gov Alternatively, a piperidine derivative containing a different reactive handle could be used in a cross-coupling reaction.

Deprotection: In the final step, any protecting groups (e.g., Boc on the piperidine nitrogen) are removed to yield the final product. evitachem.com

An alternative strategy could involve starting with a substituted benzamide and then constructing the piperidine ring onto it. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the compatibility of functional groups throughout the reaction sequence. libretexts.orgresearchgate.net The synthesis of related structures, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, often follows a similar modular logic, involving the coupling of a pre-functionalized piperidine with a substituted benzamide core. nih.govresearchgate.net

Formation of Intermediate Amine and Carboxylic Acid Precursors

The principal components required for the final amide bond formation are a suitably functionalized piperidine amine and a benzoic acid derivative.

Amine Precursors: The synthesis of the chiral 3-aminopiperidine core is a critical undertaking. Various strategies have been established, ranging from classical chemical transformations to modern biocatalytic approaches. Traditional methods include the hydrogenation of 3-aminopyridine (B143674) or the cyclization of α-amino acid derivatives such as L-ornithine and L-lysine. rsc.org Other established routes may involve chemical rearrangements like the Curtius and Hofmann rearrangements, though these can sometimes lack precise stereochemical control. rsc.org

More recent advancements have focused on enzymatic cascades to produce enantiopure 3-aminopiperidines. One such method employs a combination of galactose oxidase (GOase) and an imine reductase (IRED) in a one-pot reaction to synthesize protected L-3-aminopiperidine from amino alcohol precursors. rsc.org Another biocatalytic route utilizes ω-transaminases for the asymmetric amination of a prochiral 1-Boc-3-piperidone precursor, affording both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.org These enzymatic methods offer a green and efficient alternative to traditional synthesis, operating under ambient conditions and often starting from bio-renewable feedstocks. rsc.orgbeilstein-journals.org Additionally, synthetic routes via nitro-tetrahydropyridine intermediates have been developed as a means to access 3-aminopiperidine compounds. google.comgoogle.com

Carboxylic Acid Precursors: The benzamide portion of the molecule is typically derived from a substituted benzoic acid. A common laboratory-scale preparation involves the conversion of a 4-substituted benzoic acid to its more reactive acyl chloride derivative, often using thionyl chloride. rsc.org This intermediate can then be reacted with an amine to form the desired benzamide. For instance, 4-aminobenzoic acid can be reacted with various para-substituted benzoyl chlorides in the presence of a base like sodium carbonate to yield a range of 4-(substituted-benzamido)benzoic acids. nih.gov These precursors can then be activated for the final coupling with the piperidine amine.

Below is a table summarizing various synthetic precursors.

Table 1: Synthetic Precursors for Piperidinyl Benzamide Constructs| Precursor Type | Compound Name | Synthetic Method | Reference |

|---|---|---|---|

| Amine | L-3-N-Cbz-aminopiperidine | Enzyme cascade (GOase/IRED) from amino alcohol | rsc.org |

| Amine | (R)-3-amino-1-Boc-piperidine | Asymmetric amination using ω-transaminases | beilstein-journals.org |

| Amine | 3-amino-piperidine | From nitro-tetrahydropyridine precursors | google.comgoogle.com |

| Carboxylic Acid | 4-Benzamidobenzoic acid | 4-Aminobenzoic acid + Benzoyl chloride | nih.gov |

| Carboxylic Acid | 4-Bromo-N-((trifluoromethyl)sulfonyl)benzamide | 4-Bromobenzoyl chloride + Trifluoromethanesulfonamide | beilstein-journals.org |

Stereoselective Synthesis of Piperidin-3-yl Benzamide Derivatives

Achieving stereochemical control at the C3 position of the piperidine ring is paramount for investigating the structure-activity relationships of these compounds. Several stereoselective synthetic strategies have been developed to address this challenge.

A powerful approach involves the use of chiral auxiliaries to direct the formation of stereocenters. For example, 2-pyridone can be N-galactosylated, and the resulting carbohydrate auxiliary guides the stereoselective nucleophilic addition of organometallic reagents to the 4-position of the ring. Subsequent electrophilic substitution at the 3-position, directed by the chiral auxiliary, allows for the stereoselective introduction of substituents. znaturforsch.comznaturforsch.com

Tandem reactions involving in situ generated chiral N-acyliminium ions represent another sophisticated strategy. A diastereoselective Ritter reaction, where a nitrile acts as a nucleophile, can trap these cyclic N-acyliminium ions to produce bicyclic oxazole (B20620) structures. Subsequent acid hydrolysis of these heterocycles yields cis-5-hydroxy-6-N-acylaminopiperidines, establishing a defined stereochemical relationship between the substituents at positions 5 and 6, which is analogous to the 2 and 3 positions of a piperidine ring. nih.gov

Furthermore, stereodivergent methods have been developed to access either cis or trans isomers of substituted piperidines from a common precursor. A notable example is the synthesis of 2-substituted 3-hydroxypiperidines, where the choice of a phosphine (B1218219) or phosphite (B83602) reagent in a cyclodehydration step dictates the final diastereomeric outcome. beilstein-journals.org Such strategies, while not directly producing the title compound, establish key principles for controlling the stereochemistry of the 3-substituted piperidine core, which can then be elaborated into the final benzamide product through standard amide coupling. beilstein-journals.orgrsc.org An efficient, asymmetric, four-component, one-pot synthesis of highly substituted piperidines has also been established, allowing for the complete control of five contiguous stereocenters. acs.org

Divergent Synthesis Approaches for Library Generation

Divergent synthesis is a powerful strategy for rapidly generating a collection of structurally related compounds, or a library, from a single, common intermediate. mdpi.combeilstein-journals.orgbeilstein-journals.org This approach is highly efficient for exploring the chemical space around a core scaffold like 4-(piperidin-3-yl)benzamide to identify compounds with optimized properties.

Common Intermediate Utilization

The cornerstone of a divergent synthesis is the strategic design of a common intermediate that possesses functional groups amenable to a variety of subsequent chemical transformations. nih.gov This allows for the "divergent" creation of numerous analogues in the final steps of the synthesis.

A clear illustration of this principle is the synthesis of a library of 4-methoxy-3-(piperidin-4-yl)oxy benzamides. The synthesis begins with a commercially available starting material, 3-hydroxy-4-methoxybenzoic acid, which is first coupled with an amine to form a common intermediate amide. nih.gov This intermediate, possessing a free hydroxyl group, serves as the point of divergence. From this single compound, a library of final products is generated through two main parallel methods:

Mitsunobu Reaction: Reacting the intermediate with a diverse set of alcohols (R₂OH) under standard Mitsunobu conditions. nih.gov

Displacement Reaction: Reacting the intermediate with various alkyl bromides (R₂Br) in the presence of a base. nih.gov

This approach allows for the systematic variation of the substituent attached to the piperidine ring, facilitating the exploration of structure-activity relationships (SAR) within the compound series. nih.gov The modular nature of this strategy, where different building blocks can be introduced late in the synthetic sequence, is a hallmark of efficient library generation. mdpi.com

Table 2: Divergent Synthesis of Benzamide Analogs from a Common Intermediate

| Common Intermediate | Divergent Reaction | Reagent Class | Resulting Moiety | Reference |

|---|---|---|---|---|

| 3-Hydroxy-4-methoxy-N-R¹-benzamide | Mitsunobu Reaction | Alcohols (R₂OH) | -O-R₂ | nih.gov |

| 3-Hydroxy-4-methoxy-N-R¹-benzamide | Williamson Ether Synthesis | Alkyl Halides (R₂Br) | -O-R₂ | nih.gov |

Structure Activity Relationship Sar Studies of Piperidinyl Benzamide Derivatives

Impact of Substituents on the Benzamide (B126) Ring

The benzamide ring is a core component of this class of molecules, and substitutions on this ring can significantly modulate their interaction with biological targets. nih.gov The nature and position of these substituents can influence the compound's electronic properties, steric profile, and hydrogen bonding capacity, all of which are critical for binding to receptors and enzymes. nih.govontosight.ai

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, to the benzamide ring is a common strategy in medicinal chemistry. researchgate.net Halogenation can alter a compound's lipophilicity, which affects its ability to cross cell membranes and can influence its metabolic stability. ontosight.aidiva-portal.org For example, the presence of a fluorine atom on the benzoyl moiety of some piperidinyl benzamide derivatives has been shown to be crucial for their binding affinity to certain receptors. mdpi.com In some cases, the addition of a fluorine atom can lead to a significant enhancement in potency. nih.gov For instance, a fluorine atom at the para-position of the benzoyl group in one series of compounds was found to be important for their activity. mdpi.com Similarly, the introduction of a chlorine atom at specific positions has been shown to improve the intrinsic biological activity of some compounds. researchgate.net In a series of benzamide derivatives, the presence of a chlorine at the para-position on the phenyl ring significantly enhanced antitumor activity. researchgate.net

Carboxyl Group: The addition of a carboxyl group can introduce a negative charge at physiological pH, which can form key ionic interactions or hydrogen bonds with biological targets. nih.gov However, the high polarity of a carboxyl group can sometimes impede a compound's ability to cross cell membranes. nih.gov In one study on HBV capsid assembly modulators, replacing a hydroxyl group on the piperidine (B6355638) ring with a carboxyl group did not lead to the expected increase in antiviral activity, possibly due to poor cellular uptake. nih.gov In contrast, for a different class of inhibitors, a meta-carboxylic acid group on a phenylamino (B1219803) ring was found to confer selectivity without a loss of potency. researchgate.net

Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the benzamide ring. ontosight.aievitachem.com Its presence can also lead to specific interactions with biological targets. ontosight.ai In some bis-benzamide inhibitors of androgen receptor-coactivator interaction, a nitro group at the N-terminus was found to be critical for their biological activity. mdpi.com The nitro group can also undergo bioreduction to form reactive species that can interact with cellular components. evitachem.com

Methyl Group: The methyl group is a small, lipophilic substituent that can influence a compound's binding to a target through steric and hydrophobic interactions. nih.gov The addition of a methyl group can sometimes lead to a significant increase in biological activity, an event often referred to as a "magic methyl" effect. nih.gov This enhancement can be due to the methyl group filling a specific hydrophobic pocket in the binding site or by inducing a more favorable conformation of the ligand for binding. nih.gov For example, in a series of benzamide derivatives, a methyl group at the 2-position of the benzamide was a feature of some biologically active compounds. ontosight.ai

The following table summarizes the influence of these substituents on the biological activity of piperidinyl benzamide derivatives based on findings from various studies.

| Substituent | Position on Benzamide Ring | General Effect on Biological Activity | Reference(s) |

| Halogen (e.g., F, Cl) | Para | Often enhances potency and binding affinity. | mdpi.comresearchgate.net |

| Carboxyl | Meta | Can confer selectivity without loss of potency. | researchgate.net |

| Nitro | N-terminus (in bis-benzamides) | Critical for activity in some series. | mdpi.com |

| Methyl | Ortho | Can significantly increase activity by filling hydrophobic pockets or inducing favorable conformations. | nih.govontosight.ai |

Role of the Piperidine Moiety and its Substitution Pattern

The piperidine ring is a common scaffold in many biologically active molecules and plays a crucial role in the pharmacological properties of piperidinyl benzamides. researchgate.netmdpi.com Its conformation, point of attachment to the benzamide, and substitutions on the ring itself are key determinants of biological activity. researchgate.netresearchgate.net

The point of attachment of the piperidine ring to the benzamide moiety can have a profound impact on biological activity. The spatial arrangement of the piperidine ring relative to the benzamide core differs between piperidin-3-yl and piperidin-4-yl isomers, leading to different interactions with the target protein. evitachem.com

Studies have shown that para-substituted benzamides, where the piperidine ring is at the 4-position, often exhibit superior biological activities compared to their ortho- or meta-substituted counterparts. This is likely due to reduced steric hindrance and a more optimal orientation for binding to the target. For example, in a series of compounds developed as inhibitors of the presynaptic choline (B1196258) transporter, 3-(piperidin-4-yl)oxy substituents were favored over other linkages. nih.gov

| Isomer | Linkage Position | General Biological Activity Trend | Reference(s) |

| Piperidin-4-yl | Para-position of benzamide | Generally superior activity due to optimal spatial orientation. | nih.gov |

| Piperidin-3-yl | Meta-position of benzamide | Often less active compared to the 4-yl isomer. |

The nature of the N-substituent can range from simple alkyl or benzyl (B1604629) groups to more complex moieties. ontosight.aiontosight.ai For instance, in a series of benzamide derivatives investigated as serotonin (B10506) receptor ligands, the presence of an indol-3-yl ethyl group on the piperidine nitrogen was a key feature for biological activity. ontosight.ai The introduction of a chloroacetyl group at the N-position has also been explored as a means to create reactive molecules that can form covalent bonds with their targets.

The following table provides examples of N-substituents and their observed effects on the biological activity of piperidinyl benzamides.

| N-Substituent | Effect on Biological Activity | Reference(s) |

| Indol-3-yl ethyl | Key for activity as serotonin receptor ligands. | ontosight.ai |

| Chloroacetyl | Creates a reactive moiety for potential covalent modification of targets. | |

| Benzyl | A common substituent in various biologically active piperidine derivatives. | ontosight.ai |

Conformational Restriction and Structure-Based Design in SAR Optimization

Conformational restriction is a powerful strategy in medicinal chemistry to improve a ligand's affinity and selectivity for its target. By locking a flexible molecule into a specific, biologically active conformation, the entropic penalty of binding is reduced. The piperidine ring itself can be considered a conformationally restricted alternative to a more flexible linear aliphatic chain.

Further conformational constraints can be introduced by incorporating the piperidine ring into a spirocyclic or fused ring system. enamine.net Structure-based design, which utilizes the three-dimensional structure of the target protein, allows for the rational design of conformationally restricted analogs that fit optimally into the binding site. researchgate.net This approach can lead to the discovery of highly potent and selective compounds. researchgate.net

Bioisosteric Replacements in Piperidinyl Benzamide Scaffolds

Bioisosterism is the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. nih.gov This approach is widely used in drug design to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

In the context of piperidinyl benzamide scaffolds, bioisosteric replacements can be applied to both the benzamide and the piperidine moieties. For example, the amide bond of the benzamide can be replaced with other functional groups such as a triazole, oxadiazole, or a retro-amide to improve metabolic stability while maintaining the key interactions with the target. nih.gov

The piperidine ring can also be replaced by other cyclic amines or even non-amine scaffolds. For instance, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine in some drug candidates. enamine.net The choice of a bioisosteric replacement depends on the specific goals of the optimization process and the structural context of the molecule. nih.govnih.gov

Comparison with Piperazine-Containing Analogues

The substitution of a piperidine ring with a piperazine (B1678402) moiety, or vice versa, is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of bioactive compounds. mdpi.com This bioisosteric replacement can significantly alter a compound's pharmacological profile, including its binding affinity, selectivity, and physicochemical properties. Research comparing piperidinyl benzamide derivatives to their piperazine-containing analogues reveals critical insights into the role of this specific heterocyclic core.

A key study investigating dual-target ligands for the histamine (B1213489) H₃ (hH₃R) and sigma-1 (σ₁) receptors provides a direct comparison between a piperidine-containing compound and its piperazine analogue. acs.orgnih.gov The study evaluated two compounds that differ only in the nature of the basic core, with one containing a piperidine ring and the other a piperazine ring. acs.orgnih.gov

The results demonstrated that replacing the piperazine ring with a piperidine ring had a dramatic effect on sigma-1 receptor affinity. acs.orgnih.gov The piperidine derivative showed an exceptionally high affinity for the σ₁ receptor (Kᵢ = 3.64 nM), whereas the piperazine analogue had a significantly weaker affinity (Kᵢ = 1531 nM). acs.orgnih.gov Conversely, this substitution did not substantially impact the high affinity for the histamine H₃ receptor, with both compounds displaying nanomolar potency (Kᵢ = 7.70 nM for the piperidine analogue vs. 3.17 nM for the piperazine analogue). acs.orgnih.gov

This evidence strongly suggests that the piperidine moiety is a crucial structural element for achieving high affinity at the sigma-1 receptor within this particular chemical scaffold, while the piperazine core is detrimental to it. acs.orgnih.gov Researchers have hypothesized that the observed differences in inhibitory potency could be attributed to a change in the protonation states of the ligands at physiological pH or to thermodynamic factors related to the solvation energy of the compounds. acs.orgnih.gov The piperidine ring was identified as the most influential structural feature for activity at the σ₁ receptor while maintaining affinity towards the H₃R. nih.gov

The following table details the comparative binding affinities:

| Compound | Core Structure | Histamine H₃ Receptor Affinity (Kᵢ, nM) | Sigma-1 Receptor Affinity (Kᵢ, nM) |

|---|---|---|---|

| Analogue 1 (Compound 4 in source) | Piperazine | 3.17 | 1531 |

| Analogue 2 (Compound 5 in source) | Piperidine | 7.70 | 3.64 |

Mechanistic Investigations of Biological Activity at the Molecular and Cellular Level

Receptor Binding and Ligand-Target Interactions

The structure of 4-(Piperidin-3-yl)benzamide, featuring a benzamide (B126) core and a piperidine (B6355638) ring, allows for a variety of interactions with biological targets such as enzymes and receptors. The specific nature of these interactions dictates the compound's affinity and selectivity.

The amide group is a key functional group in the this compound structure and plays a critical role in molecular recognition through hydrogen bonding. smolecule.com This group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). smolecule.comsolubilityofthings.com This dual capability allows it to form stable hydrogen bonding networks with amino acid residues in the binding sites of target proteins, a common feature in ligand-receptor interactions. smolecule.com Crystal structure analyses of related benzamide-piperidine compounds confirm that the packing is often stabilized by extensive hydrogen bonding involving the amide groups. smolecule.com These interactions are fundamental to the compound's ability to bind to and modulate the activity of its biological targets. mdpi.com

The piperidine ring, particularly its nitrogen atom, is another crucial component for biological activity. As a basic amine, the piperidine nitrogen can be protonated under physiological conditions. smolecule.com This positive charge allows it to form strong electrostatic or ionic interactions with negatively charged (acidic) amino acid residues, such as aspartate or glutamate (B1630785), within a receptor's binding pocket. smolecule.com Furthermore, the nitrogen atom in the piperidine ring can act as a nucleophile, enabling it to participate in various chemical reactions and interactions. evitachem.com The conformational flexibility of the piperidine ring is also a significant factor, as it serves as a valuable scaffold for targeting enzymes and receptors.

While detailed binding data for this compound itself is limited, extensive research on its derivatives reveals that the benzamide-piperidine scaffold can be tailored to achieve high affinity and selectivity for a range of biological targets. Modifications to the core structure have led to the development of compounds with potent and selective activity. For example, derivatives have been engineered to act as selective δ-opioid receptor agonists, cannabinoid CB1 receptor tracers, and inhibitors of specific protein kinases like Akt. nih.govacs.orgresearchgate.net The selectivity often arises from the precise combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions facilitated by the compound's distinct structural features.

The following table summarizes the binding affinities and selectivities of several N-(piperidin-yl)benzamide derivatives for their respective targets, illustrating the scaffold's versatility.

| Compound Derivative | Target Receptor/Enzyme | Binding Affinity (IC₅₀/Kᵢ/Kₙ) | Selectivity Profile |

| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a) | δ Opioid Receptor | IC₅₀ = 0.87 nM acs.org | Extremely high selectivity over μ (4370-fold) and κ (8590-fold) opioid receptors. acs.org |

| PipISB | Cannabinoid Receptor 1 (CB1) | Kᵢ = 1.5 nM nih.gov | Significantly less potent at CB2 receptors (Kᵢ > 7,000 nM). nih.gov |

| Hu7691 | Akt1 (Protein Kinase B) | - | Achieves a 24-fold selectivity between Akt1 and Akt2. acs.org |

| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | - | IC₅₀ = 0.25 µM (against HepG2 cells) nih.gov | Potent anti-proliferative activity. nih.gov |

This table is interactive. Click on the headers to sort the data.

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets initiates a cascade of events within the cell, leading to the modulation of critical signaling pathways that control cell proliferation and survival.

A key mechanism of action for several N-(piperidin-4-yl)benzamide derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govoregonstate.edu Studies have shown that these compounds can upregulate the expression of cleaved caspase-3, a primary executioner caspase in the apoptotic pathway. smolecule.comnih.govoregonstate.edu The activation of caspase-3 is a critical step that leads to the dismantling of the cell. Research on specific diaryl ether derivatives of benzamide indicated that they induced the expression of HIF-1α protein, which in turn upregulated cleaved caspase-3, thereby promoting tumor cell apoptosis. nih.govoregonstate.edu This suggests a targeted mechanism for eliminating cancerous cells.

In addition to inducing apoptosis, derivatives of this compound have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest. evitachem.comnih.gov This is frequently achieved through the p53/p21-dependent pathway. nih.govresearchgate.net Studies on N-(piperidine-4-yl)benzamide derivatives demonstrated that they can enhance the expression of the tumor suppressor protein p53 and its downstream target, p21. nih.govresearchgate.net The p21 protein is a potent cyclin-dependent kinase inhibitor, and its increased expression effectively stops the cell cycle, preventing the cell from dividing and proliferating. evitachem.comresearchgate.net Western blot analyses have confirmed that treatment with these compounds leads to an inhibition of cyclin B1 expression and an enhanced expression of p53 and p21, culminating in cell cycle arrest, often at the G2/M phase. evitachem.comnih.govresearchgate.net

The table below details the observed effects of a potent N-(piperidine-4-yl)benzamide derivative (Compound 47) on key cellular markers in HepG2 liver cancer cells.

| Cellular Marker | Observed Effect | Pathway Implication |

| p53 | Enhanced Expression nih.gov | Activation of tumor suppressor pathway. nih.gov |

| p21 | Enhanced Expression nih.govresearchgate.net | Induction of cell cycle arrest. nih.govresearchgate.net |

| Cyclin B1 | Inhibited Expression nih.govresearchgate.net | Blockade of G2/M phase progression. evitachem.com |

| p-Rb | Inhibited Expression nih.govresearchgate.net | Inhibition of cell cycle progression. nih.gov |

| Cleaved Caspase-3 | Upregulated Expression nih.govoregonstate.edu | Induction of apoptosis. nih.govoregonstate.edu |

This table is interactive. Click on the headers to sort the data.

Hypoxia-Inducible Factor 1 (HIF-1) Pathway Modulation

Hypoxia-Inducible Factor 1 (HIF-1) is a critical transcription factor that governs cellular responses to low oxygen conditions, or hypoxia, a state often found in the microenvironment of solid tumors. genome.jpmdpi.com The HIF-1 pathway is a key regulator of oxygen homeostasis and its activation is implicated in tumor progression and survival. genome.jpmdpi.com

Certain benzamide derivatives have been designed and synthesized to act as activators of the HIF-1α pathway. In a study, novel N-(piperidin-4-yl)benzamide derivatives were shown to induce the expression of HIF-1α protein. This induction, in turn, led to the upregulation of the downstream target gene p21 and an increase in cleaved caspase-3, ultimately promoting apoptosis in tumor cells. nih.gov Specifically, compounds 10b and 10j from this series demonstrated significant inhibitory bioactivity in HepG2 cells, with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov

In contrast, other research has identified benzimidazole (B57391) analogues that inhibit the HIF-1 pathway. For instance, compound AC1-004 was found to suppress the accumulation of hypoxia-induced HIF-1α in various cancer cell lines. researchgate.net This compound was shown to regulate the stability of HIF-1α through the Hsp90-Akt pathway, leading to its degradation. researchgate.net While not a direct derivative of this compound, this highlights the broader interest in targeting the HIF-1 pathway with related chemical scaffolds.

PI3K/AKT/MTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. researchgate.netmdpi.com Aberrant activation of this pathway is a common feature in many human diseases, including cancer, making it a prominent target for therapeutic intervention. researchgate.netmdpi.compreprints.org

A novel and selective AKT inhibitor, Hu7691 (N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide), has been developed and systematically optimized. researchgate.netacs.org This compound demonstrates potent inhibitory effects on the proliferation of various tumor cell lines. preprints.org As a Pan-Akt kinase inhibitor, Hu7691 exhibits excellent selectivity and has shown significant suppressive activity in several xenograft models, including neuroblastoma, gastric cancer, osteosarcoma, and renal cancer. preprints.org The development of such inhibitors underscores the therapeutic potential of targeting the PI3K/AKT/mTOR pathway. researchgate.net

Table 1: Investigated Compounds and their Effects on Cellular Pathways

| Compound | Target Pathway | Effect | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 10b, 10j | HIF-1α | Activation | HepG2 | Induced HIF-1α expression, upregulated p21 and cleaved caspase-3, promoted apoptosis. | nih.gov |

| AC1-004 | HIF-1 | Inhibition | HCT-116, MDA-MB435, SK-HEP1, Caki-1 | Inhibited hypoxia-induced HIF-1α accumulation, regulated stability via Hsp90-Akt pathway. | researchgate.net |

| Hu7691 | PI3K/AKT/mTOR | Inhibition | Various tumor cell lines | Potent and selective AKT inhibitor, suppressed tumor cell proliferation. | researchgate.netpreprints.orgacs.org |

Interaction with Viral Proteins and Peptides (e.g., Hemagglutinin, SARS-CoV-2 Spike Protein)

The this compound scaffold has also been explored for its potential as an antiviral agent, with studies focusing on its interaction with key viral proteins involved in host cell entry.

Hemagglutinin

Influenza virus hemagglutinin (HA) is a glycoprotein (B1211001) on the surface of the virus that is crucial for binding to host cell receptors and mediating viral entry. nih.govmdpi.com A series of 4-aminopiperidine (B84694) derivatives have been identified as inhibitors of influenza virus fusion. explorationpub.com For example, CBS1117 binds to a site on the HA surface between the HA1 and HA2 subunits of a single protomer, stabilizing the prefusion conformation of HA and preventing the conformational changes required for membrane fusion. nih.gov Structure-activity relationship (SAR) studies have led to the development of more potent inhibitors, such as a compound with a tert-butyl-N-substituted piperidine linked to a 2-chloro-4-trifluoromethylbenzene, which exhibited an EC50 of 0.24 μM against H5 HA. nih.govexplorationpub.com

SARS-CoV-2 Spike Protein

The spike (S) protein of SARS-CoV-2 is responsible for binding to the human angiotensin-converting enzyme 2 (ACE2) receptor, initiating viral entry into host cells. mdpi.comnih.gov Consequently, blocking the interaction between the spike protein and ACE2 is a key strategy for developing antiviral therapies. mdpi.com A class of 1,4,4-trisubstituted piperidines has been shown to inhibit coronavirus replication. nih.gov While these compounds did not inhibit the SARS-CoV-2 nsp12-nsp7-nsp8 polymerase or other viral enzymes, they were found to inhibit the nsp5 main protease (Mpro). nih.gov Furthermore, molecular docking studies have suggested that diketopiperazine/piperidine-type alkaloids can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, interfering with its interaction with ACE2. researchgate.net

Enzyme Inhibition Modalities

Derivatives of this compound have been investigated for their ability to inhibit specific enzymes, demonstrating a range of modalities from direct competitive or noncompetitive inhibition to allosteric modulation.

Inhibition of Specific Enzymes (e.g., Choline (B1196258) Transporter, DHFR)

Choline Transporter (CHT)

The high-affinity choline transporter (CHT) is a critical component in the synthesis of the neurotransmitter acetylcholine, as it is the rate-limiting step in choline uptake by presynaptic neurons. researchgate.netresearchgate.netacs.org A novel, potent, and selective noncompetitive inhibitor of CHT, ML352 , was identified from a high-throughput screen. researchgate.netacs.orgnih.gov ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide derivative, exhibits a high affinity for CHT (Ki = 92 nM). acs.orgnih.gov Mechanistic studies revealed that ML352 acts as a noncompetitive inhibitor of choline uptake and reduces the binding of the known competitive inhibitor hemicholinium-3 (B1673050) (HC-3), suggesting an allosteric mechanism of action. researchgate.netacs.orgnih.gov

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme involved in the synthesis of tetrahydrofolate, a precursor required for the production of DNA and proteins. plos.org Inhibition of DHFR is a validated strategy for developing antimicrobial and anticancer agents. researchgate.netplos.org A series of 4-piperidine-based thiosemicarbazones have been synthesized and evaluated for their inhibitory activity against DHFR. researchgate.net These compounds displayed potent inhibition, with IC50 values in the low micromolar range. researchgate.net In silico molecular docking studies have been used to predict the binding interactions of these compounds within the active site of DHFR. researchgate.net

Allosteric Modulation of Receptors

Allosteric modulation represents a sophisticated mechanism of drug action where a ligand binds to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.govnih.gov This binding event modulates the receptor's response to the endogenous ligand, either by enhancing it (positive allosteric modulation, PAM) or diminishing it (negative allosteric modulation, NAM). nih.gov

Benzamide derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptor 5 (mGluR5). acs.org These PAMs induce a leftward shift in the glutamate concentration-response curve, indicating an enhancement of the receptor's sensitivity to glutamate. acs.org The discovery of allosteric modulators for G protein-coupled receptors (GPCRs) like mGluR5 is a promising area of drug discovery, offering the potential for greater subtype selectivity and improved safety profiles compared to traditional orthosteric ligands. nih.govnih.gov

Table 2: Enzyme and Receptor Interactions of this compound Derivatives

| Compound/Derivative Class | Target | Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|---|

| ML352 | Choline Transporter (CHT) | Noncompetitive Inhibition / Allosteric Modulation | Potent and selective inhibitor (Ki = 92 nM), reduces HC-3 binding. | researchgate.netacs.orgnih.gov |

| 4-Piperidine-based thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Inhibition | Potent inhibitors with low micromolar IC50 values. | researchgate.net |

| Benzamide derivatives | Metabotropic Glutamate Receptor 5 (mGluR5) | Positive Allosteric Modulation (PAM) | Enhance the receptor's response to glutamate. | acs.org |

Preclinical Pharmacological Profiling of Piperidinyl Benzamide Derivatives Non Human in Vitro/in Vivo Studies

In Vitro Pharmacological Characterization

In vitro studies form the foundational stage of preclinical assessment, providing critical insights into the biological activity of new chemical entities at a cellular and molecular level.

A significant area of investigation for piperidinyl benzamide (B126) derivatives has been their potential as antitumor agents. Various studies have evaluated their cytotoxic effects against a range of cancer cell lines, with a particular focus on hepatocellular carcinoma (HepG2).

In one study, a series of novel N-(piperidine-4-yl)benzamide derivatives were designed and synthesized to assess their antitumor activity. nih.gov Among the synthesized compounds, one derivative, referred to as compound 47, demonstrated the most potent biological activity against HepG2 cells, with a half-maximal inhibitory concentration (IC50) value of 0.25 μM. nih.govresearchgate.net Further analysis revealed that this compound could induce cell cycle arrest through a p53/p21-dependent pathway. nih.gov Other research into N-(substituted) benzamide derivatives bearing coumarin (B35378) and azacoumarin moieties also showed efficient antiproliferative effects toward HepG2 cells. distantreader.org For instance, compound 8a from this series exhibited potent cytotoxic activity and was found to cause cell cycle arrest at the G1/S stages. distantreader.org

Similarly, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share structural similarities, were tested against a panel of cancer cell lines. In these tests, the derivative with a para-methoxy group (compound 5c) showed a 50% growth inhibition (GI50) value of 7.22 µM against HepG2 cells. mdpi.com Another study on acridine (B1665455)/sulfonamide hybrids identified compound 8b as the most active against HepG2 cells, with an IC50 value of 14.51 µM. nih.gov

Table 1: Cytotoxicity of Piperidinyl Benzamide and Related Derivatives in HepG2 Cells

| Compound Class | Specific Compound | Cytotoxicity (IC50/GI50) in HepG2 | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide | Compound 47 | 0.25 µM (IC50) | nih.govresearchgate.net |

| 1-(4-substitutedbenzoyl)-piperazine | Compound 5c | 7.22 µM (GI50) | mdpi.com |

| N-(substituted coumarin-3-yl)benzamide | Compound 8a | Potent Activity (IC50 not specified) | distantreader.org |

| Acridine/Sulfonamide Hybrid | Compound 8b | 14.51 µM (IC50) | nih.gov |

The antiviral potential of piperidine (B6355638) derivatives has been explored against several viruses. Research into new N-substituted piperidines has demonstrated their effectiveness against the influenza A/Swine/Iowa/30 (H1N1) virus in in vitro models using MDCK cells. nih.gov In these studies, all tested substances showed some level of effectiveness against the influenza A/H1N1 virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov Specifically, compounds 8 and 11 were noted for reducing the viral load by 2.0 log2 at concentrations of 0.035 mg/mL and 0.0650 mg/mL, respectively, showing efficacy comparable to oseltamivir (B103847). nih.gov

In the context of the SARS-CoV-2 pandemic, related amide structures have been investigated for their potential to inhibit key viral components. A study using molecular docking and dynamics simulations tested 97 natural amide-like compounds, including piperamides, against the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). nih.gov The results indicated that dimeric piperamides from Piper species have a high binding affinity and potential antiviral activity against SARS-CoV-2. nih.gov Another area of research has focused on peptoids, which are mimics of antimicrobial peptides, demonstrating that they can exhibit potent in vitro antiviral activity against SARS-CoV-2 by directly affecting the viral structure and rendering particles non-infective. escholarship.org

Derivatives of benzamide have been extensively evaluated for their efficacy against various plant pathogenic fungi. A series of novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives showed moderate to good antifungal activity against five tested fungi. nih.gov Compound 3e from this series was particularly effective against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with activity superior to the positive control, boscalid. nih.gov

Another study focused on N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives. nih.gov Nearly all of these compounds exhibited good activity against six phytopathogenic fungi. nih.gov Compound 6h displayed excellent activity against Alternaria alternata with a median effective concentration (EC50) of 1.77 µg/mL, while compound 6k showed the broadest antifungal spectrum with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring significantly enhanced antifungal activity. nih.gov Furthermore, benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties have also been synthesized and tested, with some compounds showing valuable in vitro inhibitory activity against Colletotrichum lagenarium and Botrytis cinerea. mdpi.com

Table 2: Antifungal Activity of Benzamide Derivatives

| Compound Series | Target Fungi | Most Active Compound(s) | Activity (EC50) | Reference |

|---|---|---|---|---|

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamides | A. solani, B. cinerea, S. sclerotiorum | Compound 3e | Superior to boscalid | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Alternaria alternata | Compound 6h | 1.77 µg/mL | nih.gov |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamides | Broad Spectrum | Compound 6k | 0.98 - 6.71 µg/mL | nih.gov |

Piperidinyl benzamide derivatives have been designed and evaluated as ligands for various receptors, notably opioid and sigma receptors. A novel class of δ opioid receptor agonists, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (compound 6a), was found to bind with high affinity and excellent selectivity for the δ opioid receptor, acting as full agonists. acs.org This work built upon simplified leads like N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide (compound 1), which also retained potent binding affinity and selectivity for the human δ receptor (IC50 = 11 nM). acs.org Further investigation into phenolic diaryl amino piperidines identified compounds with improved agonist potency and selectivity compared to the standard delta agonist SNC-80. nih.gov

Separately, piperidine-based derivatives have been synthesized and evaluated as sigma (σ) receptor ligands. One study identified a 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative with a high affinity for the σ1 receptor (Ki = 0.96 ± 0.05 nM) and a 96-fold selectivity over the σ2 receptor. nih.gov Another screening campaign led to the discovery of 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1) as a potent S1R agonist with a high affinity (Ki value of 3.2 nM), comparable to the reference compound haloperidol (B65202). rsc.org

Table 3: Receptor Binding Affinity of Piperidinyl Benzamide Derivatives

| Compound/Derivative | Target Receptor | Activity Type | Affinity (Ki / IC50) | Reference |

|---|---|---|---|---|

| N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide | δ Opioid Receptor | Agonist | 11 nM (IC50) | acs.org |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ1 Receptor | Ligand | 0.96 nM (Ki) | nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 Receptor (S1R) | Agonist | 3.2 nM (Ki) | rsc.org |

The ability of piperidinyl benzamide derivatives to inhibit specific enzymes is another key area of preclinical research. A structure-based drug design approach led to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamide (compound 14) as a highly potent renin inhibitor. nih.gov This compound was the result of optimizing an initial fragment-based hit (compound 3) and demonstrated a 65,000-fold increase in potency. nih.gov The design introduced a basic amine to interact with the catalytic aspartic acids of renin. nih.gov

Other studies have identified benzimidazole (B57391) derivatives as inhibitors of protein kinase CK1δ. mdpi.com By modifying the acyl moieties on the 2-amino group, researchers found that derivatives with a (1H-pyrazol-3-yl)-acetyl group showed CK1δ inhibitory activity in the low micromolar range. mdpi.com The most active compound, featuring a 5-cyano substituent (compound 23), displayed nanomolar potency with an IC50 of 98.6 nM. mdpi.com Additionally, certain sulfonamide acridine derivatives have shown inhibitory effects on topoisomerase I (Topo-I) and topoisomerase II (Topo-II), with compound 8b being most potent against Topo-I (IC50 = 3.41 µg/mL) and compound 7c showing significant inhibition of Topo-II (IC50 = 7.33 μM). nih.gov

Table 4: Enzyme Inhibitory Activity of Piperidinyl Benzamide and Related Derivatives

| Compound Class | Target Enzyme | Most Active Compound | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| N-(piperidin-3-yl)pyrimidine-5-carboxamide | Renin | Compound 14 | Potent (65,000x > lead) | nih.gov |

| Benzimidazole-2-amino derivative | Protein Kinase CK1δ | Compound 23 | 98.6 nM | mdpi.com |

| Acridine/Sulfonamide Hybrid | Topoisomerase I | Compound 8b | 3.41 µg/mL | nih.gov |

| Acridine/Sulfonamide Hybrid | Topoisomerase II | Compound 7c | 7.33 µM | nih.gov |

In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, select piperidinyl benzamide derivatives have been advanced to in vivo studies in animal models to assess their efficacy. These studies are crucial for understanding how the pharmacological effects observed in a controlled cellular environment translate to a complex living organism. researchgate.net

A study on phenolic diaryl amino piperidine delta opioid receptor agonists investigated the in vivo anti-nociceptive activity of a lead analog, 8e. nih.gov The compound was tested in two different rodent models of pain, demonstrating the potential for this class of compounds to provide a novel mechanism for pain relief. nih.gov

In the field of enzyme inhibition, the potent N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitor (compound 14) was evaluated in rats. nih.gov The study found that the compound demonstrated moderate oral bioavailability, an important pharmacokinetic parameter for potential therapeutic development. nih.gov

The metabolic fate of U-47700, a benzamide derivative and new synthetic opioid, was elucidated in a pig model. nih.gov The study concluded that the metabolic pattern in pigs was comparable to human in vivo data, suggesting that pigs may be a suitable animal model for metabolism and toxicokinetic studies of such compounds. nih.gov

Antitumor Effects in Xenograft Models

The therapeutic potential of piperidinyl benzamide derivatives in oncology has been explored through their evaluation as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. A notable derivative, 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, also known as Niraparib (MK-4827), has demonstrated significant antitumor activity in preclinical xenograft models. nih.govacs.org

Niraparib is a potent inhibitor of PARP-1 and PARP-2. nih.gov Its mechanism of action is particularly effective in tumors with deficiencies in BRCA-1 and BRCA-2 genes, a concept known as synthetic lethality. nih.gov In these cancer cells, the inhibition of PARP-mediated DNA repair leads to the accumulation of DNA damage and subsequent cell death. nih.gov

Preclinical studies have shown that Niraparib is efficacious as a single agent in xenograft models of BRCA-1 deficient cancer. nih.gov The compound was well-tolerated in vivo and exhibited good pharmacokinetic properties. nih.gov Specifically, in a model using human mammary adenocarcinoma cells (MDA-MB-436) with a BRCA-1 mutation, Niraparib demonstrated dose-dependent efficacy when administered orally. acs.org

Another benzamide derivative, CI-994 (acetyldinaline), has also been evaluated in several murine and human xenograft tumor models, showing cytotoxic and cytostatic activity against a range of solid tumors. nih.gov

| Compound | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Niraparib (MK-4827) | BRCA-1 deficient cancer | Demonstrated efficacy as a single agent. | nih.gov |

| Niraparib | MDA-MB-436 (human mammary adenocarcinoma, BRCA-1 mutant) | Showed dose-dependent tumor growth inhibition with oral administration. | acs.org |

| CI-994 | Pancreatic ductal adenocarcinoma #02 | 4.7 log cell kill. | nih.gov |

| CI-994 | Pancreatic adenocarcinoma #03 | 3.0 log cell kill; 1/6 cures. | nih.gov |

| CI-994 | Colon adenocarcinoma #38 | 1.6 log cell kill. | nih.gov |

| CI-994 | Human prostate carcinoma LNCaP | 1.2 log cell kill. | nih.gov |

Antiviral Efficacy in Infection Models

The evaluation of piperidinyl benzamide derivatives for antiviral activity has encompassed a range of viral pathogens. A study investigating novel N-substituted piperidines identified several compounds with activity against the influenza A/H1N1 virus. nih.gov In this research, certain heterorganic derivatives of piperidine demonstrated an inhibition of influenza A/H1N1 virus replication that was comparable to the commercially available antiviral agent oseltamivir at similar or lower concentrations. nih.gov

For instance, one of the tested compounds suppressed the replication of the influenza A/Swine/Iowa/30 (H1N1) virus by 1.2 log2 infectious doses compared to the control at the maximum investigated concentration. nih.gov Another derivative exhibited a more pronounced antiviral action, with a 2.0 log2 reduction in viral pressure at a concentration of 0.08 mg/mL. nih.gov

Furthermore, a separate line of research has focused on N-phenylbenzamide derivatives as potential inhibitors of Enterovirus 71 (EV 71). One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was found to be active against several EV 71 strains at low micromolar concentrations. researchgate.net

It is important to note that the specific compound "4-(Piperidin-3-yl)benzamide" has not been explicitly identified in these antiviral screening studies. The active compounds represent a broader class of piperidine and benzamide derivatives with varying substitution patterns.

| Compound Class/Derivative | Virus Model | Key Findings | Reference |

|---|---|---|---|

| N-substituted piperidine derivative | Influenza A/Swine/Iowa/30 (H1N1) | Suppressed viral replication by 1.2 log2 infectious doses. | nih.gov |

| Heterorganic piperidine derivative | Influenza A/Swine/Iowa/30 (H1N1) | Reduced viral pressure by 2.0 log2 at 0.08 mg/mL. | nih.gov |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (EV 71) | Active against multiple strains with IC50 values ranging from 5.7 to 12 µM. | researchgate.net |

Antileukemic Activity in Relevant Models

The antileukemic potential of piperidinyl benzamide derivatives has been investigated in various in vitro models of leukemia. A study on novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives found that certain compounds in this series were endowed with antiproliferative activity against human leukemia cell lines. consensus.appresearchgate.net The most active compound, substituted with a nitro and fluoro group on the phenyl ring of the aryl carboxamide moiety, effectively inhibited the growth of K562 and Reh human leukemia cells at low concentrations. researchgate.net

In a different study, a complex pyrrolo[1,2-a]quinoxaline (B1220188) derivative featuring a piperidin-4-yl moiety was synthesized and evaluated for its antileukemic properties. This compound demonstrated interesting cytotoxic potential against several human leukemia cell lines, including U937, K562, and HL60, with IC50 values in the micromolar range. mdpi.com

Another class of compounds, diarylamide 3-aminoindazoles, which can be considered structurally related to benzamides, has also shown promise. One such derivative, AKE-72, elicited remarkable anti-leukemic activity against the K-562 cell line with a GI50 of less than 10 nM. nih.gov

| Compound/Derivative | Leukemia Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| (4-fluoro-3-nitrophenyl)(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)methanone | K562, Reh | Inhibited growth at low concentrations. | researchgate.net |

| 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | U937 | 8 µM | mdpi.com |

| 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | K562 | 24 µM | mdpi.com |

| 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one | HL60 | 31 µM | mdpi.com |

| AKE-72 | K-562 | < 10 nM | nih.gov |

Computational Chemistry Approaches in Piperidinyl Benzamide Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This technique is instrumental in drug design for analyzing the interaction between a ligand and its target protein at an atomic level. mdpi.com The process involves placing the ligand into the predicted binding site on the protein's surface and evaluating the stability of the resulting complex using a scoring function, which estimates the binding affinity. mdpi.com

Molecular docking simulations are frequently used to predict the binding affinity of piperidinyl benzamide (B126) derivatives to their target proteins. This affinity is often expressed as a docking score, typically in units of kcal/mol, where a more negative value indicates a stronger predicted interaction. For instance, in studies of piperazine-linked derivatives targeting the Carbonic Anhydrase IX (CAIX) protein, compounds showed binding affinities ranging from -7.39 to -8.61 kcal/mol. nih.gov These scores help rank compounds based on their potential efficacy.

The simulations also provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Electrostatic Interactions: Occur between charged or polar groups.

In a study of piperidine (B6355638) carboxamide derivatives targeting the Plasmodium falciparum 20S proteasome (Pf20S), the piperidine amide carbonyl was observed to form a hydrogen bond with the backbone amide of a specific amino acid residue, while the ether oxygen was in van der Waals contact with the same residue. nih.gov

| Compound Series | Target Protein | Range of Binding Affinities (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | Carbonic Anhydrase IX (CAIX) | -7.39 to -8.61 | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | Up to -7.43 | nih.gov |

| Pyridine (B92270)–thiourea derivatives | DNA Gyrase (S. aureus) | Up to -43.46 (Docking Score) | mdpi.com |

A key outcome of molecular docking is the identification of specific amino acid residues within the receptor's binding site that are critical for ligand interaction. By visualizing the docked pose, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand. This information is vital for understanding the basis of molecular recognition and for designing new analogs with improved affinity. For example, docking studies have shown that the amide NH group of a piperidine carboxamide inhibitor forms a crucial hydrogen bond with the main chain carbonyl oxygen of residue C165 in the β6 subunit of the Pf20S proteasome. nih.gov Similarly, studies on other heterocyclic systems linked to piperidine have identified interactions with residues such as Arg6, Trp9, and Val130. nih.gov

| Compound/Derivative Series | Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Piperidine carboxamide (SW584) | Pf20S Proteasome (β6 subunit) | G167, C165, S170 | Hydrogen Bond, Van der Waals | nih.gov |

| Piperazine-linked derivatives (SA1-SA7) | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66, Arg64 | Hydrogen Bond | nih.gov |

| Pyridine–thiourea derivative (1d) | DNA Gyrase (S. aureus) | SER 438 | Hydrogen Bond | mdpi.com |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the protein-ligand complex and the conformational changes that may occur upon binding. researchgate.net This technique is particularly useful for validating docking poses and assessing how flexible the ligand and protein are within the binding site. irb.hr

The stability of the compound-receptor complex during an MD simulation is often analyzed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable complex will typically show the RMSD value leveling off to a relatively constant value, indicating that the system has reached equilibrium. nih.gov For instance, in a 100-nanosecond MD simulation of several ligands bound to the CAIX protein, the RMSD of the complexes was analyzed to confirm their structural stability. nih.gov These simulations revealed that the ligands maintained their binding poses throughout the simulation, supporting the initial docking results. nih.gov

| Ligand | Simulation Time (ns) | Calculated Ligand RMSD (nm) | Reference |

|---|---|---|---|

| SA2 | 100 | 1.82 | nih.gov |

| SA4 | 100 | 1.40 | nih.gov |

| SA5 | 100 | 1.66 | nih.gov |

| SA7 | 100 | 1.85 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By identifying the physicochemical properties (descriptors) that are correlated with activity, QSAR models can be used to predict the activity of newly designed, unsynthesized compounds. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a popular 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. ijpsonline.com In a CoMFA study, molecules are aligned in 3D space, and their steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at various points on a grid surrounding them. mdpi.com The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.gov

The statistical quality of a CoMFA model is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.6 is generally considered indicative of a model with good predictive ability. mdpi.com For example, a CoMFA model developed for a series of fatty acid amide hydrolase inhibitors yielded a q² of 0.802 and an r² of 0.983, indicating a highly predictive and statistically significant model. researchgate.net

A key advantage of CoMFA is its graphical output in the form of 3D contour maps. ijpsonline.comnih.gov These maps highlight regions in space where modifications to the molecular structure are predicted to enhance or diminish biological activity:

Steric Contour Maps: Indicate where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow).

Electrostatic Contour Maps: Show where positive charge is favorable (blue) or unfavorable (red), and where negative charge is favorable (red) or unfavorable (blue).

These maps provide intuitive guidance for medicinal chemists to design new piperidinyl benzamide analogs with potentially improved potency. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a three-dimensional quantitative structure-activity relationship (3D-QSAR) method used to correlate the structural features of a series of molecules with their biological activities. Unlike other methods that use discrete potential fields, CoMSIA calculates similarity indices across a grid using a Gaussian function, which provides a smoother and more intuitive representation of molecular properties.

In the context of 4-(Piperidin-3-yl)benzamide derivatives, a CoMSIA study would involve aligning a set of analogues and evaluating five key physicochemical fields: steric, electrostatic, hydrophobic, and hydrogen bond donor and acceptor. The analysis generates contour maps that highlight regions where modifications to the molecule would likely enhance or diminish its biological activity. For instance, a CoMSIA model might reveal that increasing steric bulk near the piperidine ring is detrimental to activity, while adding a hydrogen bond acceptor to the benzamide portion is favorable. These insights are crucial for the rational design of more potent compounds. tandfonline.com

Table 1: Hypothetical CoMSIA Field Contributions for a Series of this compound Analogues

| Field Type | Favorable Contribution (%) | Unfavorable Contribution (%) |

| Steric | 15 | 10 |

| Electrostatic | 25 | 8 |

| Hydrophobic | 12 | 18 |

| H-Bond Donor | 5 | 2 |

| H-Bond Acceptor | 20 | 5 |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points.

For this compound, a pharmacophore model can be developed based on a series of active analogues. bohrium.comnih.gov The key features would likely be derived from its distinct structural components. The aromatic benzene (B151609) ring would be defined as a hydrophobic or aromatic feature. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or, if protonated, as a positive ionizable feature. By understanding this spatial arrangement, researchers can screen large virtual libraries to find new, structurally diverse compounds that fit the model and are likely to possess the desired biological activity. nih.govacs.org

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Moiety | Role in Molecular Recognition |

| Aromatic Ring (AR) | Benzene Ring | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor (HBD) | Amide N-H | Forms hydrogen bonds with target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl C=O | Forms hydrogen bonds with target |

| Hydrogen Bond Acceptor (HBA) | Piperidine N-H | Forms hydrogen bonds with target |

| Positive Ionizable (PI) | Protonated Piperidine N | Forms ionic or hydrogen bonds |

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to provide highly detailed information about molecular structure and reactivity. These methods are fundamental to understanding the intrinsic properties of a molecule like this compound at an electronic level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, can be used to determine its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net

Furthermore, DFT is used to calculate key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more reactive and polarizable.

Table 3: Representative DFT-Calculated Properties for this compound

| Parameter | Calculated Value | Significance |

| Geometric Parameters | ||

| C=O Bond Length | ~1.24 Å | Indicates double bond character |

| C-N (Amide) Bond Length | ~1.36 Å | Partial double bond character |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons; relates to electron-donating ability |

| LUMO Energy | -0.8 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

In this compound, NBO analysis would likely reveal significant delocalization from the lone pair of the amide nitrogen into the antibonding π* orbital of the adjacent carbonyl group (LP(N) → π*(C=O)). This interaction is responsible for the planarity and stability of the amide bond. Other interactions, such as those involving the piperidine nitrogen lone pair, also contribute to the molecule's electronic landscape. rsc.org

Table 4: Hypothetical NBO Analysis of Key Orbital Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (O) on C=O | π* (C-N amide) | ~28.5 |

| LP (N) of Amide | π* (C=O) | ~55.2 |

| σ (C-H) of Ring | σ* (N-C) of Piperidine | ~4.8 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Visualization

Molecular Electrostatic Potential (MEP) mapping is a visualization method that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

An MEP map of this compound would display a color gradient on the molecule's van der Waals surface.

Red/Yellow Regions: These indicate areas of negative electrostatic potential, representing electron-rich sites. For this molecule, the most intense negative potential would be concentrated around the carbonyl oxygen atom, making it a primary site for electrophilic attack or hydrogen bonding.

Blue Regions: These indicate areas of positive electrostatic potential, representing electron-poor sites. Positive potential would be found around the hydrogen atoms of the amide and piperidine N-H groups, identifying them as the most likely sites for nucleophilic attack.

Green Regions: These indicate areas of neutral potential, typically found over the aromatic ring and aliphatic portions of the piperidine ring.

This visual map provides an intuitive guide to the molecule's reactivity and intermolecular interaction patterns.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.netisca.me These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, thereby saving time and resources. nih.gov Various software platforms like SwissADME and pkCSM are used to calculate these properties based on the molecule's structure. nih.gov

For this compound, ADME predictions would assess its drug-likeness based on criteria like Lipinski's Rule of Five, as well as specific pharmacokinetic parameters. These models predict factors such as how well the compound is absorbed in the gut, whether it can cross the blood-brain barrier, and its potential interactions with metabolic enzymes like the cytochrome P450 family. jonuns.com

Table 5: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 204.27 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.3 - 1.6 | Good balance for solubility and permeability |

| H-Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| H-Bond Acceptors | 2 | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 58.3 Ų | Suggests good intestinal absorption and cell permeability |

| Pharmacokinetic Predictions | ||

| Human Intestinal Absorption (HIA) | > 90% | Likely well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May have limited central nervous system effects |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of inhibiting metabolism of other drugs |

| hERG I Inhibitor | Low Probability | Lower risk of cardiotoxicity |

Analytical Methodologies for Quantification and Characterization

Liquid Chromatography Techniques

Liquid chromatography is a cornerstone for the separation of "4-(Piperidin-3-yl)benzamide" from other components in a sample. The choice between Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) often depends on the desired throughput, resolution, and sensitivity.